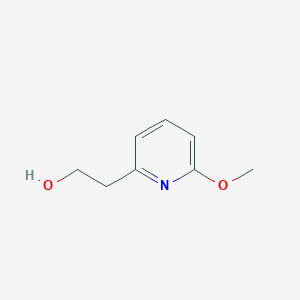
2-(6-Methoxypyridin-2-yl)ethanol
货号 B182246
分子量: 153.18 g/mol
InChI 键: MTRANQHMPYZYPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09365520B2
Procedure details


1.6M n-Butyllithium/hexane solution (282 mL, 451.96 mmol) was added dropwise to a solution of 2-methoxy-6-methylpyridine (50.60 g, 410.87 mmol) in THF (625 mL) over 1 hr at −78° C. under argon atmosphere. The reaction mixture was stirred at −78° C. for 45 min, paraformaldehyde (49.3 g, 1643.49 mmol) was added thereto at −78° C., and the mixture was stirred vigorously at room temperature for 3.5 hr. The reaction mixture was poured into ice water (1000 mL), and NaCl was added thereto to give a saturated solution. The saturated solution was extracted with a mixed solvent of ethyl acetate/THF (3:1) (×3). The organic layer was washed with water and brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 8→50% ethyl acetate/hexane) to give 2-(6-methoxypyridin-2-yl)ethanol (23.22 g, 152 mmol, 37%) as a colorless oil.
Name
n-Butyllithium hexane
Quantity
282 mL
Type
reactant
Reaction Step One




[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three


Yield
37%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[N:15]=1.[CH2:21]=[O:22].[Na+].[Cl-]>C1COCC1>[CH3:12][O:13][C:14]1[N:15]=[C:16]([CH2:20][CH2:21][OH:22])[CH:17]=[CH:18][CH:19]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
n-Butyllithium hexane
|
|
Quantity
|
282 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
|
Name
|
|
|
Quantity
|
50.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
625 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
49.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −78° C. for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
at −78° C., and the mixture was stirred vigorously at room temperature for 3.5 hr
|
|
Duration
|
3.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a saturated solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The saturated solution was extracted with a mixed solvent of ethyl acetate/THF (3:1) (×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 8→50% ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC(=N1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 152 mmol | |
| AMOUNT: MASS | 23.22 g | |
| YIELD: PERCENTYIELD | 37% | |
| YIELD: CALCULATEDPERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
